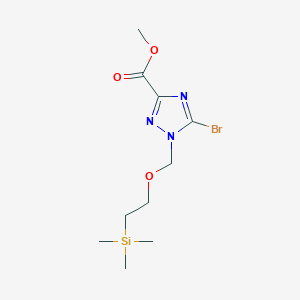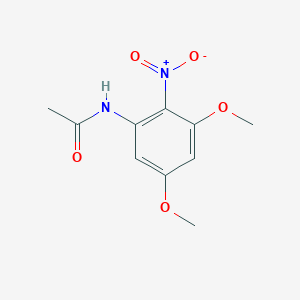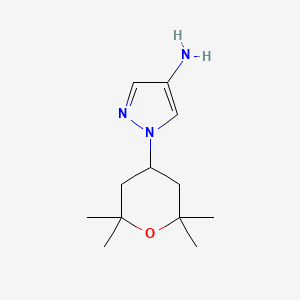![molecular formula C11H6ClFN4 B13933662 3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features both pyrimidine and imidazo[1,2-a]pyridine moieties. These structures are known for their significant pharmacological activities and are often used as scaffolds in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the pyrimidine moiety. One common method includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the imidazo[1,2-a]pyridine core under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed pharmacological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
類似化合物との比較
Similar Compounds
3-(2-Chloropyrimidin-4-yl)-1-methylindole: Another compound with a pyrimidine moiety.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar heterocyclic structures.
Uniqueness
3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to its specific combination of pyrimidine and imidazo[1,2-a]pyridine moieties, which confer distinct pharmacological properties. This uniqueness makes it a valuable compound for drug discovery and development .
特性
分子式 |
C11H6ClFN4 |
|---|---|
分子量 |
248.64 g/mol |
IUPAC名 |
3-(6-chloropyrimidin-4-yl)-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6ClFN4/c12-10-4-8(15-6-16-10)9-5-14-11-3-7(13)1-2-17(9)11/h1-6H |
InChIキー |
RBOXXBSQRWANTK-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=NC=C2C3=CC(=NC=N3)Cl)C=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)
![5-Chloro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13933584.png)


![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)

![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)







